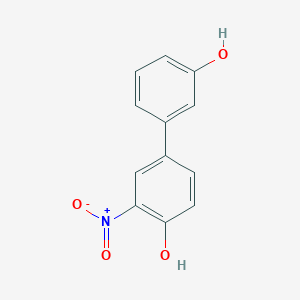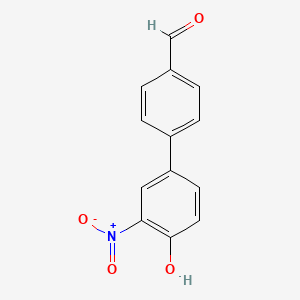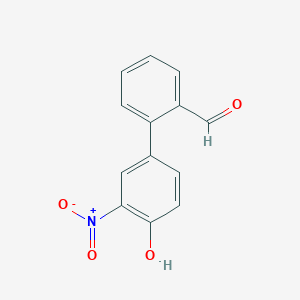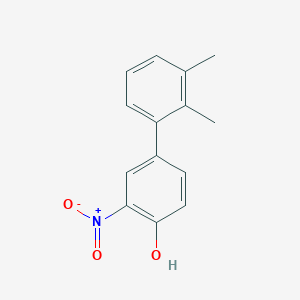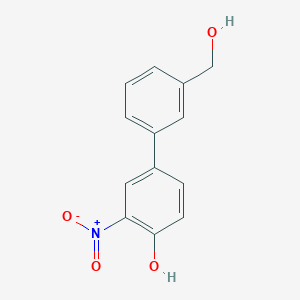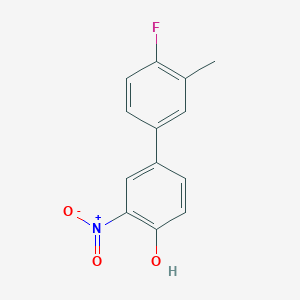
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% (4-DMPNP-95) is a phenolic compound used in scientific research applications. It is a colorless to yellowish crystalline solid that is soluble in various organic solvents and is used as a reagent in organic synthesis. 4-DMPNP-95 is used in a variety of research studies and experiments, including biochemical, physiological, and molecular studies.
科学研究应用
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a fluorescent probe for the detection of nitric oxide (NO). It has also been used to detect oxidative stress in cells and to study the effects of oxidative stress on cells. Additionally, 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has been used to study the effects of drugs on cells, to study the effects of radiation on cells, and to study the effects of environmental pollutants on cells.
作用机制
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is a fluorescent probe that is used to detect ROS and NO. It is a nitroaromatic compound that is reduced by ROS and NO, resulting in the production of a fluorescent product. The fluorescent product is then detected using a fluorescence microscope or spectrophotometer.
Biochemical and Physiological Effects
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has been used to study the effects of oxidative stress on cells. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. Oxidative stress can lead to cell damage and death, and it has been linked to a variety of diseases and disorders. 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has also been used to study the effects of drugs, radiation, and environmental pollutants on cells.
实验室实验的优点和局限性
One of the advantages of using 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% in laboratory experiments is that it is a non-toxic compound that is easily synthesized and purified. Additionally, it is a highly sensitive fluorescent probe that can be used to detect ROS and NO in cells. However, one of the limitations of using 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is that it is not very stable and can degrade over time.
未来方向
There are many potential future directions for the use of 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% in scientific research. For example, it could be used to study the effects of aging on cells, to study the effects of genetic mutations on cells, or to study the effects of environmental pollutants on cells. Additionally, it could be used to study the effects of drugs on cells, to study the effects of radiation on cells, or to study the effects of oxidative stress on cells. Finally, it could be used to develop new fluorescent probes for the detection of ROS and NO in cells.
合成方法
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is synthesized through a condensation reaction between 3,5-dimethylphenol and 2-nitrobenzaldehyde. The reaction is catalyzed by p-toluenesulfonic acid and takes place in a solvent such as ethanol or methanol. The reaction yields a yellow to orange-brown solid that is then purified using silica gel column chromatography.
属性
IUPAC Name |
4-(3,5-dimethylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-10(2)7-12(6-9)11-3-4-14(16)13(8-11)15(17)18/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOJSLBHERYGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686232 |
Source


|
| Record name | 3',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-19-0 |
Source


|
| Record name | 3',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

